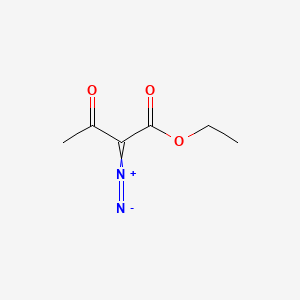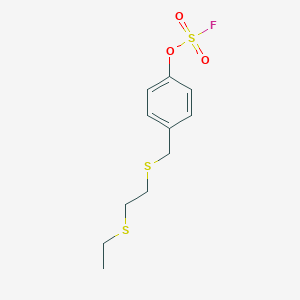
1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a fluorosulfonyloxy group and a complex side chain containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene typically involves multiple steps:
Formation of the Benzene Derivative: The starting material is often a benzene derivative, which undergoes sulfonylation to introduce the fluorosulfonyloxy group.
Side Chain Introduction: The side chain containing sulfur atoms is introduced through a series of nucleophilic substitution reactions. This may involve the use of ethyl mercaptan and other sulfur-containing reagents under controlled conditions.
Final Assembly: The final step involves coupling the benzene derivative with the side chain, often using a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorosulfonyloxy group can be reduced under specific conditions to yield different functional groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Various Benzene Derivatives: From substitution reactions, depending on the substituents introduced.
Scientific Research Applications
1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or resistance to degradation.
Mechanism of Action
The mechanism by which 1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present.
Comparison with Similar Compounds
1-(2-Methylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Ethylsulfanylethylsulfanylmethyl)-4-chlorosulfonyloxybenzene: Similar structure but with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
Uniqueness: 1-(2-Ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene is unique due to the combination of its side chain and the fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
IUPAC Name |
1-(2-ethylsulfanylethylsulfanylmethyl)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO3S3/c1-2-16-7-8-17-9-10-3-5-11(6-4-10)15-18(12,13)14/h3-6H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYKAPRYCSIYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCSCC1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
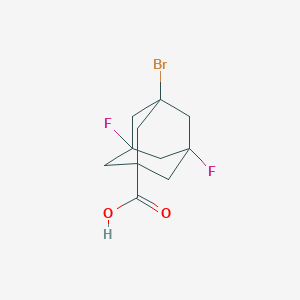
![2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2415488.png)
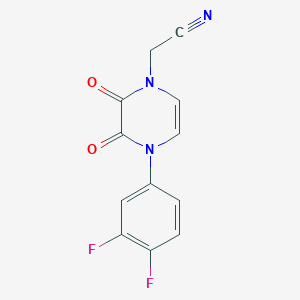
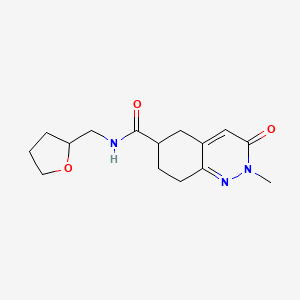
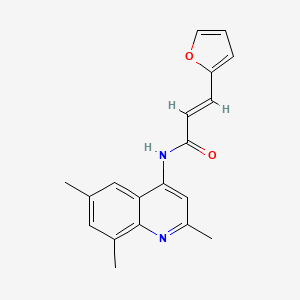
![6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2415495.png)
![2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2415496.png)
![4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2415497.png)
![N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2415500.png)
![4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2415502.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2415503.png)
![2-(1-methyl-1H-indol-3-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide](/img/structure/B2415504.png)
![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)
